1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone
Description
This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted at position 2 with a pyridin-3-yl group and at position 5 with a thioethanone moiety linked to a phenyl group.
Properties
Molecular Formula |
C22H15N5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-phenyl-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H15N5OS/c28-19(15-7-2-1-3-8-15)14-29-22-24-18-11-5-4-10-17(18)21-25-20(26-27(21)22)16-9-6-12-23-13-16/h1-13H,14H2 |
InChI Key |
JNHXXCGYLVVRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various amines and thiols under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential anticancer properties have been explored in various studies.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)
- Core Structure : Shares the [1,2,4]triazolo[1,5-c]quinazoline scaffold.
- Substituents: Position 2: 2-Furanyl (vs. pyridin-3-yl in the target compound). Position 5: Benzeneacetamide (vs. phenyl-thioethanone).
- Biological Activity: Potent A3 adenosine receptor (A3AR) antagonist with demonstrated efficacy in preventing oligodendrocyte damage in ischemic conditions .
- Key Differences: The pyridin-3-yl group in the target compound may enhance binding affinity to receptors preferring nitrogen-rich aromatic systems. The thioethanone moiety could improve metabolic stability compared to the amide group in MRS1220.
Pyrazolo-Triazolo-Pyrimidine CDK2 Inhibitors (e.g., Compound 9)
- Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
- Substituents : Fluorophenyl and thioether groups.
- Biological Activity : Inhibitors of cyclin-dependent kinase 2 (CDK2), critical in cell cycle regulation .
- Both compounds utilize sulfur-containing linkages (thioether/thioethanone), which may modulate solubility and membrane permeability.
Triazolo[1,5-c]quinazoline Fluorophores (e.g., 5c–5f)
- Core Structure : [1,2,4]Triazolo[1,5-c]quinazoline with biphenyl substituents.
- Substituents: Bulky aromatic groups (e.g., carbazole, diphenylamino).
- Application : Fluorescent materials with tunable photophysical properties .
- Key Differences: The target compound’s pyridinyl and phenyl-thioethanone groups prioritize receptor binding over fluorescence. Substituent bulkiness in fluorophores contrasts with the target’s more compact structure, which is better suited for drug penetration.
Triazolo[4,3-c]pyrimidines (e.g., Compound 9 in )
- Core Structure : [1,2,4]Triazolo[4,3-c]pyrimidine.
- Substituents : p-Tolyl groups.
- Physical Properties : Higher melting points and distinct NMR shifts compared to [1,5-c] isomers .
- Key Differences :
- The [1,5-c] fusion in the target compound may confer superior thermal stability and electronic properties for receptor binding.
- Positional isomerism significantly impacts molecular geometry and intermolecular interactions.
Structural-Activity Relationship (SAR) Analysis
| Feature | Target Compound | MRS1220 | CDK2 Inhibitors | Fluorophores |
|---|---|---|---|---|
| Core Heterocycle | [1,5-c]Quinazoline | [1,5-c]Quinazoline | [1,5-c]Pyrimidine | [1,5-c]Quinazoline |
| Position 2 Subst. | Pyridin-3-yl | 2-Furanyl | N/A | Biphenyl derivatives |
| Position 5 Subst. | Phenyl-thioethanone | Benzeneacetamide | Thioether/fluorophenyl | Carbazole/diphenylamino |
| Biological Target | Potential adenosine receptor | A3AR antagonist | CDK2 inhibitor | Fluorophores |
| Key Property | Receptor affinity/stability | Neuroprotection | Cell cycle inhibition | Photophysical tuning |
Research Findings and Implications
Receptor Selectivity: The pyridin-3-yl group in the target compound may enhance selectivity for adenosine A1/A3 receptors over MRS1220’s furan-based A3AR specificity .
Metabolic Stability: The thioethanone group could reduce susceptibility to enzymatic degradation compared to amide-containing analogs like MRS1220 .
Isomer-Dependent Activity : The [1,5-c] isomer’s planar structure favors stacking interactions with receptor binding pockets, unlike [4,3-c] isomers .
Biological Activity
The compound 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone belongs to a class of bioactive molecules known for their diverse pharmacological activities. This article summarizes the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.
This compound features a complex structure that combines elements of triazole and quinazoline, which are known for their interactions with various biological targets. The presence of the thio group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins and nucleic acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone. These compounds have shown significant cytotoxicity against various cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 29.47 |
| MCF-7 (Breast Cancer) | 39.41 |
| HCT-116 (Colorectal) | 17.35 |
| PC3 (Prostate Cancer) | Moderate Activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer types .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives of triazoloquinazolines exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally related to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
- Mechanistic Insights : The mechanism of action appears to involve intercalation into DNA and inhibition of topoisomerase II activity. This dual action may lead to increased apoptosis in cancer cells by disrupting DNA replication and repair processes .
- Comparative Studies : When compared to other quinazoline derivatives, those containing a triazole moiety demonstrated enhanced binding affinity to DNA and greater cytotoxicity towards cancer cells . The structural modifications in these compounds significantly influenced their biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
